(1,3-Dithiolan-2-ylidene)(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dithiolan-2-ylidene)(phenyl)phosphane is an organosulfur compound that features a dithiolane ring attached to a phenyl group and a phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dithiolan-2-ylidene)(phenyl)phosphane typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithiolane ring. The phenyl group is introduced through a subsequent reaction with a phenylphosphane reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dithiolan-2-ylidene)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as NaBH₄ or LiAlH₄.
Substitution: The dithiolane ring can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: NaBH₄, LiAlH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
(1,3-Dithiolan-2-ylidene)(phenyl)phosphane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds and in the synthesis of sulfur-containing heterocycles.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (1,3-Dithiolan-2-ylidene)(phenyl)phosphane involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The dithiolane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: An isomer of (1,3-Dithiolan-2-ylidene)(phenyl)phosphane with similar reactivity but different structural properties.
1,2-Dithiolane: Another isomer with distinct chemical behavior and applications.
1,3-Dithiane: A related compound with a six-membered ring structure, used in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a dithiolane ring and a phenylphosphane moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
89982-95-6 |
---|---|
Molekularformel |
C9H9PS2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
1,3-dithiolan-2-ylidene(phenyl)phosphane |
InChI |
InChI=1S/C9H9PS2/c1-2-4-8(5-3-1)10-9-11-6-7-12-9/h1-5H,6-7H2 |
InChI-Schlüssel |
LVRVJRUVRPDFIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=PC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.